Glycylcysteine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Antioxidant Properties:

- Glycylcysteine is a potent antioxidant, meaning it can neutralize free radicals, unstable molecules that can damage cells and contribute to various health conditions. Studies have shown its potential in protecting against oxidative stress, which is implicated in aging and the development of chronic diseases like cancer and neurodegenerative disorders. [Source: National Institutes of Health, "N-Acetylcysteine (NAC)" ]

Mucolytic Activity:

- Glycylcysteine can help thin and loosen mucus, making it easier to expel from the airways. This property makes it a valuable therapeutic agent in respiratory conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Research suggests NAC can improve lung function and reduce symptoms in these patients. [Source: European Respiratory Society, "N-acetylcysteine (NAC) for chronic obstructive pulmonary disease (COPD)" ]

Hepatoprotective Effects:

- Studies have investigated the potential of glycylcysteine to protect the liver from damage caused by toxins, drugs, and even excessive alcohol consumption. Its antioxidant properties and ability to increase glutathione levels, an essential cellular antioxidant, are believed to contribute to its hepatoprotective effects. [Source: National Institutes of Health, "N-Acetylcysteine (NAC)" ]

Potential in Neurological Disorders:

- Ongoing research explores the potential of glycylcysteine in managing neurological disorders like Parkinson's disease and Alzheimer's disease. Its antioxidant and anti-inflammatory properties may play a role in protecting neurons from damage and reducing disease progression. However, further research is needed to establish its efficacy in these conditions. [Source: National Institutes of Health, "N-Acetylcysteine (NAC)" ]

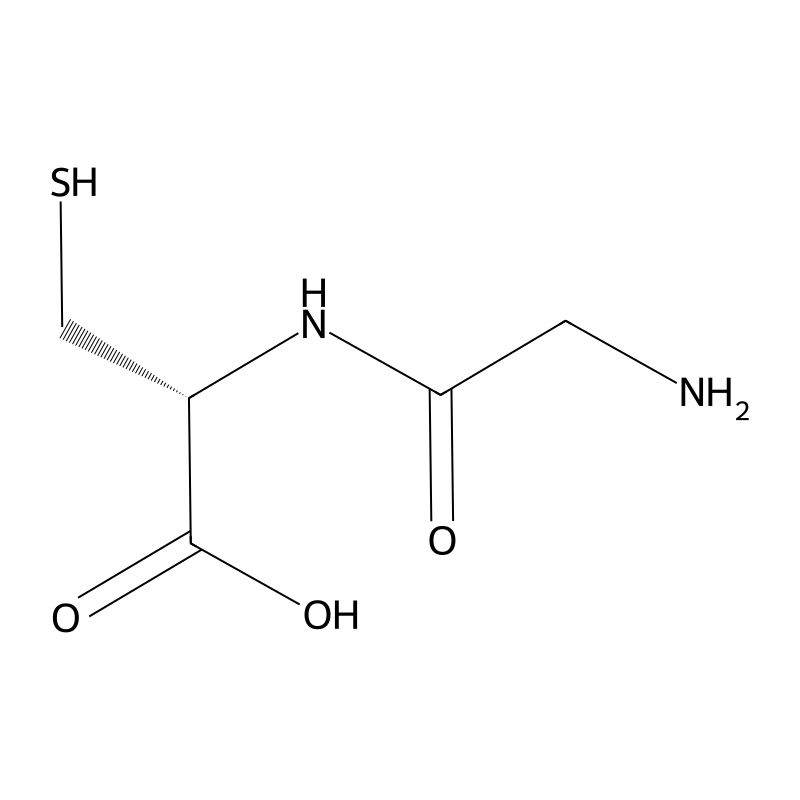

Glycylcysteine is a dipeptide composed of the amino acids glycine and cysteine. Its chemical formula is C₅H₁₀N₂O₃S, and it features a thiol group from cysteine, which contributes to its unique properties compared to other peptides. The presence of the sulfur atom in cysteine allows glycylcysteine to participate in redox reactions and form disulfide bonds, enhancing its biological significance and functional versatility.

- Hydrolysis: In aqueous solutions, glycylcysteine can hydrolyze into its constituent amino acids, glycine and cysteine.

- Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds, which are crucial for protein folding and stability.

- Condensation Reactions: Glycylcysteine can react with other amino acids or peptides to form larger peptide chains through peptide bond formation.

These reactions are essential for understanding glycylcysteine's role in biological systems and its potential applications in biochemistry.

Glycylcysteine exhibits several biological activities:

- Antioxidant Properties: The thiol group in cysteine provides antioxidant capabilities, allowing glycylcysteine to scavenge free radicals and protect cells from oxidative stress.

- Metal Chelation: Glycylcysteine can chelate metal ions, which may be beneficial in detoxifying heavy metals and facilitating their excretion from the body.

- Protein Solubilization: It has been reported that glycylcysteine improves the solubility of recombinant proteins, making it useful in biotechnology applications .

Glycylcysteine can be synthesized through several methods:

- Solid-Phase Peptide Synthesis: This method involves sequential addition of amino acids to a growing peptide chain on a solid support.

- Liquid-Phase Synthesis: Involves the reaction of glycine with cysteine under controlled conditions to promote peptide bond formation.

- Enzymatic Synthesis: Utilizing specific enzymes such as proteases to catalyze the formation of glycylcysteine from its constituent amino acids.

These synthesis methods allow for the production of glycylcysteine with varying degrees of purity and yield.

Glycylcysteine has several notable applications:

- Biotechnology: Used as a stabilizer for proteins during purification processes.

- Pharmaceuticals: Investigated for potential therapeutic effects due to its antioxidant properties.

- Nutritional Supplements: Included in formulations aimed at enhancing antioxidant defenses in the body.

Studies on glycylcysteine interactions have revealed its ability to:

- Bind with various metal ions, which may affect its bioavailability and activity.

- Interact with cellular components, influencing pathways related to oxidative stress and inflammation.

- Modulate protein structure through disulfide bond formation, impacting protein function and stability.

These interactions are crucial for understanding the compound's role in biological systems.

Glycylcysteine shares structural similarities with other dipeptides, particularly those containing cysteine or glycine. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Cysteinylglycine | C₅H₉N₂O₃S | Contains two cysteine residues; higher reactivity due to multiple thiol groups. |

| Glycyldipeptide | C₄H₈N₂O₃ | Simpler structure; lacks sulfur functionality. |

| N-acetylglycine | C₅H₉N₁O₃ | Acetylated form; alters solubility and stability. |

| Glutathione | C₁₁H₁₅N₃O₄S | Tripeptide; significant role in cellular antioxidant defense. |

Glycylcysteine's uniqueness lies in its combination of a simple structure with the reactive thiol group from cysteine, enabling distinct biochemical roles compared to these similar compounds.